2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
The compound 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one features a structurally complex framework:
- Core: A partially saturated hexahydrocinnolin-3-one scaffold, which distinguishes it from typical pyrido- or pyrazolo-pyrimidinone derivatives.
- Key substituents: A 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl group fused to a piperidine ring. A piperidin-4-ylmethyl linker bridging the pyrazolo-pyrimidine and hexahydrocinnolinone moieties.
Properties
IUPAC Name |
2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-25-19-16(11-23-25)20(22-13-21-19)26-8-6-14(7-9-26)12-27-18(28)10-15-4-2-3-5-17(15)24-27/h10-11,13-14H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCXVNVVHTYJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=C5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with CDK2, a cyclin-dependent kinase. CDK2 is an enzyme that plays a crucial role in cell cycle regulation. The interaction between this compound and CDK2 can inhibit the activity of the enzyme, which can have significant effects on cellular processes.
Cellular Effects
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has been shown to have cytotoxic activities against various cell lines. It has been found to significantly inhibit the growth of MCF-7 and HCT-116 cell lines. This compound can also alter cell cycle progression and induce apoptosis within HCT cells.
Biological Activity
The compound 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrazolo[3,4-d]pyrimidine moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
The chemical formula for this compound is with a molecular weight of approximately 345.44 g/mol. The presence of multiple functional groups suggests potential interactions within biological systems.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure often act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, studies have demonstrated that related compounds can inhibit phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in regulating cell growth and metabolism .
Anticancer Activity
Several studies have reported that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties by targeting various signaling pathways. For example:
- Inhibition of PI3K : Compounds similar to the target molecule have shown IC50 values ranging from 0.018 μM to 1.892 μM against PI3Kδ isoforms, indicating strong inhibitory effects that could be leveraged for cancer therapy .
Neuroprotective Effects
Research has highlighted neuroprotective properties associated with piperidine derivatives:
- Neuroprotection : The incorporation of piperidine in the structure may enhance neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Antimicrobial Activity
The hexahydrocinnolin moiety has been linked to antimicrobial properties:
- Broad-spectrum Activity : Preliminary studies suggest that derivatives with similar structures exhibit activity against various bacterial strains, indicating potential as antimicrobial agents.
Case Studies
- Study on PI3K Inhibition : A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their activity against PI3K isoforms. The findings indicated that structural modifications significantly influenced potency and selectivity towards PI3Kδ .
- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. Results showed that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models.
Data Table: Biological Activities and IC50 Values
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural similarities and differences between the target compound and key analogs from the evidence:
Key Observations:
Core Diversity: The target’s hexahydrocinnolin-3-one core is distinct from the pyrido[3,4-d]pyrimidin-4(3H)-one or pyrazolo[3,4-d]pyrimidine scaffolds seen in analogs. This difference may influence solubility, metabolic stability, and target binding . Pyrido-pyrimidinone derivatives (e.g., 53a, 44g) are often prioritized for their planar aromaticity, which enhances interactions with ATP-binding pockets in kinases .
Substituent Effects :
- Piperidine/Piperazine Modifications : The target’s piperidine linker is structurally analogous to substituents in 53a (4-chlorobenzyl-piperidine) and 50b (benzyl-piperidine), which improve cellular potency through hydrophobic interactions .
- Electron-Withdrawing Groups : Compounds like 53a (4-chlorobenzyl) and EP 1 808 168 B1 derivatives (methanesulfonylphenyl) incorporate electron-withdrawing groups to enhance binding affinity and selectivity .
Synthetic Approaches :
- The target compound’s synthesis may involve reductive amination or nucleophilic substitution, similar to methods used for 44g (sodium triacetoxyborohydride-mediated coupling) .
- Analogs like 53a and 50b employ SCX column chromatography and acid-mediated deprotection, suggesting the target’s synthesis could require specialized purification steps .
Pharmacological and Functional Insights
- Kinase Inhibition Potential: Pyrazolo-pyrimidine derivatives (e.g., EP 1 808 168 B1) are established kinase inhibitors, with substituents like methanesulfonylphenyl enhancing target engagement . The target’s pyrazolo-pyrimidine moiety may confer similar activity. Hexahydrocinnolinone’s partial saturation could reduce off-target effects compared to fully aromatic cores, as seen in sildenafil analogs () .
Cellular Potency :
- Analogs such as 53a and 44g demonstrate that piperidine/piperazine-linked substituents improve cell permeability and potency . The target’s piperidin-4-ylmethyl group may similarly enhance bioavailability.
Preparation Methods
Cyclization of β-Keto Esters
Reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions yields 4,5-dihydropyridazin-3(2H)-one intermediates, which are hydrogenated to form hexahydrocinnolin-3-one. For example:
Diketone-Based Cyclization
Cyclohexane-1,2-dione reacts with hydrazine in ethanol under reflux to form the hexahydrocinnolinone core in 68% yield.
Pyrazolo[3,4-d]Pyrimidine Moiety Preparation
The 1-methylpyrazolo[3,4-d]pyrimidin-4-yl group is synthesized through cyclocondensation of 5-aminopyrazoles with malononitrile or cyanoacetates.
Aminopyrazole Intermediate
5-Amino-1-methylpyrazole is prepared by reacting methylhydrazine with β-ketonitriles.
Cyclocondensation with Malononitrile
Reaction of 5-amino-1-methylpyrazole with malononitrile in acetic acid yields 1-methylpyrazolo[3,4-d]pyrimidine-4-amine (64% yield). Chlorination with POCl₃ converts the amine to 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine (89% yield).
Piperidine Subunit Functionalization
The piperidine ring is functionalized at the 4-position to introduce a methyl group for subsequent coupling.
Reductive Amination
4-Piperidone reacts with methylamine and sodium cyanoborohydride to form 4-methylaminopiperidine (76% yield).
Alkylation
4-Hydroxypiperidine is alkylated with methyl iodide in the presence of K₂CO₃ to yield 4-methylpiperidine (82% yield).
Coupling Strategies for Final Assembly
Nucleophilic Substitution
4-Chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution with 4-methylpiperidine in DMF at 80°C (94% yield).
Reductive Amination Linking
The hexahydrocinnolin-3-one is functionalized with a bromomethyl group via Friedel-Crafts alkylation. Subsequent reductive amination with 4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine using NaBH₃CN affords the target compound (58% yield).
Optimization and Challenges
Yield Optimization
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes byproducts.
- Recrystallization : Ethanol/water mixture enhances purity (>98% by HPLC).
Comparative Data Table: Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
